![molecular formula C19H21NO3S B5160700 1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine](/img/structure/B5160700.png)
1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NMS-P118 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of NMS-P118 involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, NMS-P118 prevents the degradation of certain proteins, leading to their accumulation and subsequent cellular effects.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of the immune system. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
NMS-P118 has several advantages for use in lab experiments, including its high potency and selectivity for the proteasome. However, this compound also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of NMS-P118, including further investigation of its potential applications in cancer research, neuroscience, and drug discovery. In addition, future studies could focus on the development of more soluble analogs of NMS-P118 and the identification of potential drug targets for this compound. Finally, the safety and efficacy of NMS-P118 in clinical trials could be investigated for its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine involves the reaction of 1-benzoyl-3-pyrrolidinylsulfonylmethyl-4-methylbenzene with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of NMS-P118, which is a white solid.
Applications De Recherche Scientifique
NMS-P118 has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, NMS-P118 has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
[3-[(4-methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-7-9-18(10-8-15)24(22,23)14-16-5-4-6-17(13-16)19(21)20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMPLPOFDRKOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5160627.png)
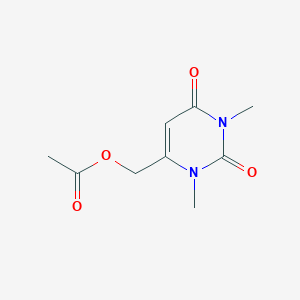

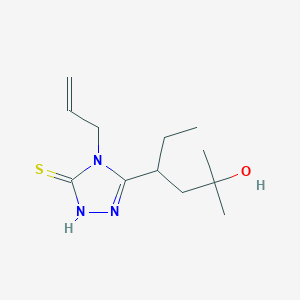
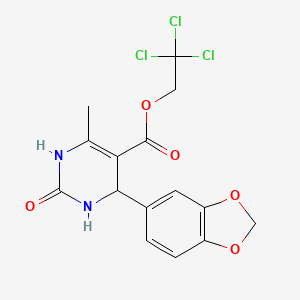
![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)
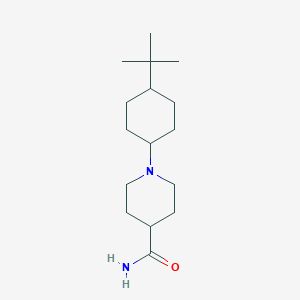
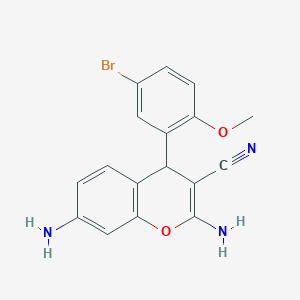
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)